molecular formula C9H11ClN4O2 B8261057 (E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine

Cat. No.: B8261057
M. Wt: 242.66 g/mol
InChI Key: HVEUAXZJMGUHAT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- is an organic compound with the molecular formula C11H15ClN4O2. It is a light yellow to light orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a chloro group and a nitro group attached to an ethenediamine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with N-methyl-1,2-diaminoethane in the presence of a nitro group donor. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUAXZJMGUHAT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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